Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C13H13FN2O2 |
|---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13FN2O2/c1-3-18-13(17)10-7(2)16-9-6-4-5-8(14)11(9)12(10)15/h4-6H,3H2,1-2H3,(H2,15,16) |
InChI Key |
IUZLUPKKYDAWNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC=C(C2=C1N)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of 4-amino-5-fluoro-2-methylquinoline with ethyl chloroformate under basic conditions to yield the desired ester . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate is a quinoline derivative featuring a quinoline ring substituted with an amino group, a fluoro group, and an ethyl ester. It has a molecular formula of and a molecular weight of approximately 248.25 g/mol. This compound has gained attention for its potential biological activities and applications in medicinal chemistry.
Potential Applications
This compound and similar compounds exhibit biological activities, particularly in pharmacology. Studies suggest that these compounds may have antimicrobial, anti-inflammatory, and anticancer properties. The presence of amino and fluoro substituents can enhance biological activities by improving binding affinity to biological targets. Its potential applications include:
- Pharmaceutical Development Due to its biological activity, it serves as a building block in synthesizing more complex pharmaceutical compounds.
- Interaction studies focus on its binding affinity to biological targets like enzymes and receptors. Preliminary data suggest that this compound may interact effectively with certain proteins involved in disease pathways, which could lead to therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Substituent Analysis and Functional Group Impact
The substituent pattern of Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate distinguishes it from other quinoline-3-carboxylates. Below is a comparative analysis with key analogs:
Key Observations :
Insights :
- The reduction step in (e.g., nitro to amino group) aligns with the likely synthesis of the 4-amino substituent in the target compound, though specific conditions require optimization.
Biological Activity
Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate is a compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a quinoline ring system with the following characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 248.25 g/mol
- Functional Groups : Amino group, fluoro group, and ethyl ester
The presence of these functional groups is crucial for its biological activity, as they enhance binding affinity to various biological targets.
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The fluorine substitution at the 5-position is believed to enhance lipophilicity, improving cell membrane permeability and bioactivity .
Anticancer Activity
The compound also displays promising anticancer properties. Research indicates that similar quinoline derivatives exhibit cytotoxicity against cancer cell lines. For example, compounds with structural similarities have been evaluated for their antiproliferative effects against several cancer types, including lung and liver cancers. This compound's mechanism involves the inhibition of specific enzymes critical for cancer cell metabolism .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with enzymes involved in bacterial metabolism and cancer cell proliferation.
- Binding Affinity : Spectroscopic studies reveal effective binding to proteins and nucleic acids, which is crucial for its antimicrobial and anticancer effects.
- Altered Pharmacokinetics : The introduction of fluorine enhances solubility and reactivity, impacting the pharmacokinetic profile of the compound .
Case Studies and Research Findings
Several studies have investigated the biological activity of quinoline derivatives similar to this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate, and how are intermediates purified?
- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, quinoline derivatives are synthesized by heating substituted anilines with diethyl malonate in the presence of a catalyst (e.g., piperidine) at ~453 K. Purification typically employs silica-gel column chromatography with petroleum ether/ethyl acetate gradients, followed by recrystallization from ethyl acetate to obtain single crystals . Monitoring via TLC ensures reaction completion.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR/IR/MS : Confirm functional groups (e.g., ester, amino) and molecular weight. For example, amino protons are identified via free refinement in difference Fourier maps .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement. Hydrogen atoms are placed in calculated positions (riding model), while heavy atoms are refined with anisotropic displacement parameters .
Q. How is the stability of this compound assessed under varying experimental conditions?
- Methodological Answer : Stability studies focus on thermal and hydrolytic degradation. Techniques include:
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures.
- pH-dependent solubility tests : Assess hydrolytic stability of the ester group in aqueous buffers.
- Light exposure tests : Monitor photodegradation using UV-Vis spectroscopy.
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during synthesis?
- Methodological Answer : Substituent positioning (e.g., fluorine at C5 vs. C6) is sensitive to reaction temperature and catalyst choice. For example, elevated temperatures (450–470 K) favor cyclization at the 3-carboxylate position, while lower temperatures may yield by-products like tricyclic derivatives (e.g., thiazeto-quinolines). Solvent polarity also impacts regioselectivity .
Q. What challenges arise in crystallographic refinement of halogenated quinoline derivatives?
- Methodological Answer :
- Disorder modeling : Fluorine and methyl groups often exhibit positional disorder, requiring split-site refinement.
- Twinned data : High-resolution datasets may still require SHELXL’s TWIN/BASF commands for accurate refinement .
- Hydrogen bonding networks : Amino and ester groups form intermolecular interactions that stabilize crystal packing but complicate electron density maps .
Q. How is computational modeling used to predict biological activity?
- Methodological Answer :
- Docking studies : Target bacterial DNA gyrase (for antimicrobial activity) using AutoDock Vina. The 4-amino and 5-fluoro groups show high affinity for the ATP-binding pocket .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with antibacterial potency against S. aureus and E. coli .
Q. What contradictions exist in reported synthetic yields or by-product profiles?
- Methodological Answer : Discrepancies arise from:
- Catalyst variability : Piperidine vs. DBU can alter reaction kinetics, leading to divergent by-products (e.g., pyrido-quinoxalines vs. thiazeto-quinolines) .
- Purification methods : Column chromatography vs. recrystallization may isolate different regioisomers. For example, Ethyl 7-chloro-6-fluoro-1-methyl-4-oxo derivatives are isolated only via gradient elution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
